
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate, also known as MTTAB, is a synthetic compound that has recently gained attention in scientific research. This molecule belongs to the class of cyclic esters and has a unique structure that makes it an interesting subject of study. In
Applications De Recherche Scientifique
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been found to have a wide range of scientific research applications. It has been used as a building block for the synthesis of various cyclic compounds, such as macrocycles and cryptands. methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has also been used as a ligand for the coordination of metal ions in supramolecular chemistry. In addition, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has been used as a precursor for the synthesis of surfactants and polymers.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is not fully understood, but it is believed to involve the formation of inclusion complexes with guest molecules. The cyclic structure of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate allows it to form a cavity that can accommodate guest molecules, such as metal ions or organic compounds. This inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecule, such as its solubility and reactivity.
Biochemical and Physiological Effects
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate. One area of interest is the development of new synthetic methods for methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives. Another area of interest is the study of the inclusion complex formation of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate with various guest molecules and its potential applications in materials science and biomedicine. Additionally, the investigation of the biochemical and physiological effects of methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate and its derivatives could lead to new biomedical applications.
Méthodes De Synthèse
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate is synthesized by reacting 1,4,7-trioxa-10-azacyclododecane with ethyl 4-oxo-4-butenoate in the presence of methyl iodide. The reaction yields methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate as a white crystalline solid with a high purity and yield. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododec-10-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-17-13(16)3-2-12(15)14-4-6-18-8-10-20-11-9-19-7-5-14/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFJKYZHBGIHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOCCOCCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(1,4,7-trioxa-10-azacyclododecan-10-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

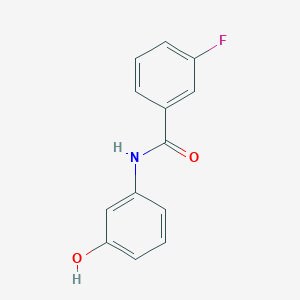
![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
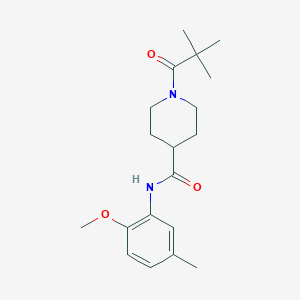

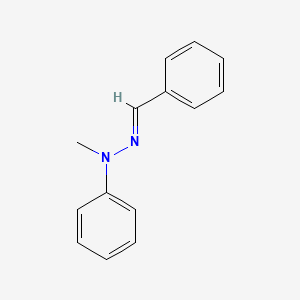
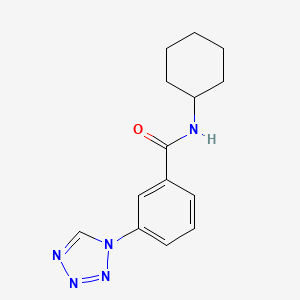


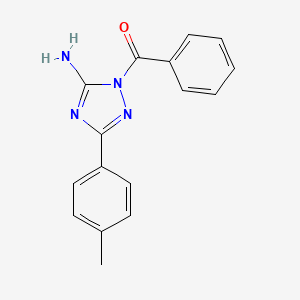
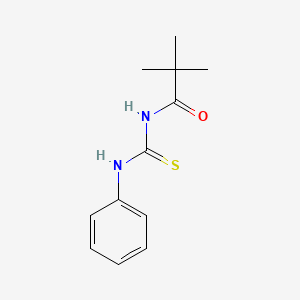
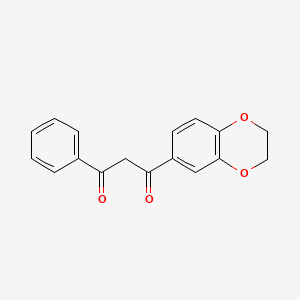
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)